Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate
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Overview
Description
Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is of significant interest in various fields such as pharmaceutical synthesis, organic chemistry, and material science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate typically involves multiple steps:
Esterification: The process begins with the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate.
Phthaloyl Protection: Alanine is fused with phthalic anhydride at 150°C to yield phthaloyl-protected alanine.
Coupling Reaction: The phthaloyl-protected alanine is then coupled with methyl anthranilate to form the isoindole derivative.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate: This compound shares a similar isoindoline nucleus but differs in its ester group.
Methyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific ester group, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes an isoindoline moiety, which is known for its diverse pharmacological effects. The molecular formula is C19H20N2O4, with a molecular weight of approximately 336.38 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the isoindoline structure. For instance, derivatives of dioxoisoindoline have shown promising activity against various cancer cell lines. In particular, a series of benzimidazole-dioxoisoindoline conjugates demonstrated significant inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1), with inhibition percentages exceeding 80% at concentrations of 10 μM .
Compound ID | % Inhibition of VEGFR-2 | % Inhibition of FGFR-1 |
---|---|---|
8l | 87.61 ± 5.18 | 84.20 ± 7.43 |
8m | 80.69 ± 6.41 | 76.83 ± 5.06 |
These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarities with these active compounds.
Antimicrobial Activity
The antimicrobial properties of isoindoline derivatives have been explored in various studies. For example, compounds with similar structures have been investigated for their ability to inhibit the growth of bacterial strains and fungi. The presence of the dioxoisoindoline unit is believed to enhance the interaction with microbial targets, leading to increased efficacy against resistant strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways, similar to other isoindoline derivatives.
- Induction of Apoptosis : Studies have shown that certain isoindoline compounds can induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
- Cell Cycle Arrest : Compounds related to this compound have been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division .
Study on Antiproliferative Effects
A study investigating the antiproliferative effects of dioxoisoindoline derivatives on NCI cancer cell lines reported that some compounds exhibited growth inhibitory activity reaching up to 89.75% . This suggests that this compound could potentially possess similar effects and warrants further investigation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of isoindoline derivatives has revealed that modifications to the substituents on the isoindoline ring can significantly influence biological activity. For instance, substituents that enhance hydrophobic interactions or facilitate hydrogen bonding have been shown to improve potency against specific targets .
Properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-2-27-20(26)15-9-5-6-10-16(15)21-17(23)11-12-22-18(24)13-7-3-4-8-14(13)19(22)25/h3-10H,2,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOFADQSCCHIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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